
6-Bnz-cAMP sodium salt
Overview
Description
This compound selectively activates cAMP-dependent protein kinase A (PKA) without activating Epac signaling pathways . It is widely used in scientific research due to its ability to modulate various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bnz-cAMP sodium salt involves the benzoylation of adenosine followed by cyclization to form the cyclic monophosphate. The reaction typically requires a benzoylating agent such as benzoyl chloride and a base like sodium hydroxide. The cyclization step is facilitated by the presence of a phosphorylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bnz-cAMP sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzoyl group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzoyl group.
Scientific Research Applications
Scientific Research Applications
The applications of 6-Bnz-cAMP sodium salt span several domains:
Cell Biology
- Cell Proliferation and Differentiation : Studies have shown that 6-Bnz-cAMP can induce osteoblastic differentiation and mineralization, making it a candidate for bone repair and regeneration therapies .
- Smooth Muscle Cell Proliferation : It has been demonstrated that 6-Bnz-cAMP inhibits the proliferation of vascular smooth muscle cells, which is significant for understanding cardiovascular diseases .
Cancer Research
- Tamoxifen Resistance : Research indicates that reactivation of the cAMP pathway using 6-Bnz-cAMP can overcome tamoxifen resistance in estrogen receptor-positive breast cancer cells . This suggests potential therapeutic applications in cancer treatment by modulating cAMP levels.
Signal Transduction Studies
- PKA Activation Studies : As a selective PKA activator, 6-Bnz-cAMP is widely used to dissect the roles of PKA in various signaling pathways. It serves as a control compound in experiments aimed at understanding the differential roles of PKA and Epac in cellular responses to cAMP .
Comparative Properties with Other Compounds
Property | This compound | Other cAMP Analogues |
---|---|---|
Selectivity | Selective for PKA | Varies (some activate Epac) |
Membrane Permeability | High | Varies |
Metabolic Stability | High | Generally lower |
Cellular Effects | Inhibits smooth muscle proliferation; induces osteoblast differentiation | Varies widely |
Case Studies
- Bone Regeneration : A study demonstrated that treatment with 6-Bnz-cAMP led to significant increases in markers associated with osteoblastic activity in vitro, suggesting its role as a novel growth factor for bone repair .
- Cancer Treatment : Research on breast cancer cells showed that combining PDE4D inhibitors with 6-Bnz-cAMP effectively restored sensitivity to tamoxifen, highlighting its potential in overcoming drug resistance mechanisms .
- Vascular Smooth Muscle Cells : In experiments designed to explore vascular biology, 6-Bnz-cAMP was shown to inhibit proliferation and promote apoptosis in vascular smooth muscle cells, which could have implications for treating vascular diseases .
Mechanism of Action
6-Bnz-cAMP sodium salt exerts its effects by selectively activating cAMP-dependent protein kinase A (PKA). This activation occurs through the binding of 6-Bnz-cAMP to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various downstream effects. The compound does not activate Epac signaling pathways, making it a specific activator of PKA .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt
- N6,2’-O-Dibutyryladenosine 3’,5’-cyclic monophosphate sodium salt
- 8-pCPT-2’-O-Me-cAMP-AM
Uniqueness
6-Bnz-cAMP sodium salt is unique due to its selective activation of PKA without affecting Epac signaling pathways. This specificity allows researchers to study PKA-dependent processes without interference from other cAMP-mediated pathways. Additionally, its cell-permeable nature makes it a valuable tool for in vitro and in vivo studies .
Biological Activity
6-Bnz-cAMP sodium salt, or 6-benzoyl-cyclic adenosine monophosphate sodium salt, is a synthetic analog of cyclic adenosine monophosphate (cAMP) that has garnered attention for its selective activation of protein kinase A (PKA) without influencing exchange proteins activated by cAMP (Epac). This compound is particularly valuable in research settings due to its ability to penetrate cell membranes effectively, allowing it to mimic the actions of cAMP within various biological contexts.
Chemical Structure:
- Chemical Name: N-benzoyladenosine cyclic 3',5'-(hydrogen phosphate) monosodium salt
- Molecular Formula: C₁₅H₁₅N₄O₅P·Na
- Molecular Weight: 455.29 g/mol
Mechanism of Action:
this compound activates PKA by binding to its regulatory subunits, leading to a conformational change that releases the catalytic subunits. This activation allows PKA to phosphorylate various target proteins, which in turn influences numerous cellular processes such as cell proliferation, differentiation, and metabolism . Unlike natural cAMP, 6-Bnz-cAMP can readily cross cell membranes due to its structural modifications, enhancing its utility in experimental setups.
Biological Activities and Applications
This compound has been shown to exhibit several significant biological activities:
- Selective Activation of PKA: It selectively stimulates PKA pathways while avoiding Epac activation, making it a precise tool for studying PKA's role in cellular signaling .
- Inhibition of Vascular Smooth Muscle Cell Proliferation: Research indicates that 6-Bnz-cAMP acts synergistically with other compounds (e.g., 8-CPT-2Me-cAMP) to inhibit the proliferation of vascular smooth muscle cells, suggesting potential therapeutic applications in cardiovascular diseases .
- Bone Regeneration: Studies have demonstrated that 6-Bnz-cAMP can function as a bone-inducing growth factor, promoting osteogenic differentiation and enhancing bone repair processes .
Table 1: Summary of Biological Activities
Case Study: Vascular Smooth Muscle Cell Proliferation
In a study by Hewer et al. (2011), the effects of 6-Bnz-cAMP on vascular smooth muscle cells were examined. The results showed that treatment with this compound significantly reduced cell proliferation rates when combined with 8-CPT-2Me-cAMP. The study concluded that this combination could be harnessed for therapeutic strategies aimed at preventing vascular remodeling associated with diseases like atherosclerosis .
Case Study: Bone Tissue Engineering
Research conducted by de Boer et al. highlighted the potential of 6-Bnz-cAMP in bone tissue engineering. The study found that human mesenchymal stem cells treated with 6-Bnz-cAMP exhibited enhanced osteogenic differentiation and reduced proliferation rates, indicating its utility as a growth factor in regenerative medicine .
Comparative Analysis with Similar Compounds
The following table compares this compound with other cAMP analogs:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Cyclic Adenosine Monophosphate | Naturally occurring; activates both PKA and Epac | Broad activity spectrum |
8-Br-cyclic Adenosine Monophosphate | Potent PKA activator; widely used in research | Less selective than 6-Bnz-cAMP |
N^6-benzoyl-cyclic Adenosine Monophosphate | Similar structure; may activate Epac pathways | Potentially broader signaling effects |
Q & A
Q. What distinguishes 6-Bnz-cAMP sodium salt from other cAMP analogs in PKA signaling studies?
Basic Question
6-Bnz-cAMP is a cell-permeable cAMP analog with high selectivity for protein kinase A (PKA) over exchange proteins directly activated by cAMP (Epac). Unlike analogs like 8-pCPT-2'-O-Me-cAMP (which activates Epac), 6-Bnz-cAMP’s N6-benzoyl substitution enhances PKA binding affinity while minimizing interactions with Epac proteins . To validate PKA-specific effects, researchers should co-administer Epac-specific activators/inhibitors (e.g., 8-CPT-cAMP-AM) and measure downstream readouts like cortisol secretion or ERK1/2 phosphorylation .
Q. How should researchers address conflicting data on 6-Bnz-cAMP’s PKA-dependent vs. PKA-independent effects on ion channels like bTREK-1?
Advanced Question
Contradictory findings arise from differences in experimental conditions:
- PKA-dependent inhibition : At low intracellular concentrations (IC50 ≈ 0.1 µM), 6-Bnz-cAMP suppresses bTREK-1 potassium currents via PKA-mediated phosphorylation of serine residues (e.g., Ser333 in the C-terminal domain) .
- PKA-independent inhibition : At higher concentrations (>1 µM), 6-Bnz-cAMP directly inhibits bTREK-1 through ATP-dependent mechanisms, even when PKA is pre-blocked with inhibitors like H-89 (10 µM) or myristoylated PKI (4 µM) .
Methodological resolution : Use dual-patch clamp protocols to sequentially apply PKA inhibitors and 6-Bnz-cAMP while monitoring current density changes .
Q. What are optimal delivery methods for 6-Bnz-cAMP in electrophysiology studies?
Basic Question
- Intracellular application (via patch pipette): Ensures rapid, concentration-controlled delivery (e.g., 0.1–30 µM) and minimizes variability caused by membrane permeability .
- Extracellular application : Requires higher concentrations (>100 µM) due to limited diffusion, as shown in cortisol secretion assays .
Key validation step : Confirm intracellular concentration using fluorescent cAMP analogs (e.g., 8-Fluo-cAMP) and correlate with current inhibition .
Q. How does 6-Bnz-cAMP stimulate cortisol secretion through dual PKA-dependent and -independent pathways?
Advanced Question
- PKA-dependent pathway : At 50–300 µM, 6-Bnz-cAMP upregulates CYP11a1 hydroxylase gene expression via PKA-driven CREB phosphorylation, enhancing steroidogenic acute regulatory (StAR) protein activity .
- PKA-independent pathway : Even with PKA inhibitors (e.g., Rp-cAMPS), 6-Bnz-cAMP (1–30 µM) induces delayed cortisol secretion by modulating ATPase-dependent ion channels (e.g., Cav3.2) or unidentified cAMP-binding proteins .
Experimental design : Combine PKA inhibitors with time-resolved cortisol ELISAs and qPCR for StAR/CYP11a1 to decouple pathways .
Q. Why does 6-Bnz-cAMP fail to induce Cavcalcium currents in bovine AZF cells despite enhancing cortisol secretion?
Advanced Question
Prolonged 6-Bnz-cAMP treatment (48–144 hours) does not increase Cav3.2 mRNA or current density, unlike ACTH, which upregulates Cav3.2 via cAMP-response element binding (CREB). This suggests 6-Bnz-cAMP’s effects are channel-specific and decoupled from transcriptional regulation of voltage-gated calcium channels .
Resolution : Use CRISPR/Cas9 to knock out PKA subunits and test residual Cav3.2 activity under 6-Bnz-cAMP treatment .
Q. How can researchers validate the role of ATP hydrolysis in 6-Bnz-cAMP’s PKA-independent inhibition of bTREK-1?
Methodological Focus
- ATP replacement assays : Substitute ATP with non-hydrolyzable analogs (e.g., ATPγS) in pipette solutions. 6-Bnz-cAMP’s inhibition is abolished in ATP-free conditions, confirming ATP dependence .
- UTP competition : Co-application of UTP (2 mM) reduces 6-Bnz-cAMP’s inhibitory efficacy (e.g., current density drops from 97.1 ± 11.6 pA/pF to 74.7 ± 5.9 pA/pF), suggesting competition for ATP-binding sites .
Q. What controls are essential when studying 6-Bnz-cAMP’s effects on gene expression (e.g., bTREK-1 mRNA)?
Basic Question
- Negative controls : Use Epac-selective cAMP analogs (e.g., 8-CPT-cAMP) to rule out off-target signaling .
- Kinase inhibition : Pre-treat cells with H-89 (10 µM) or PKI (4 µM) for 60 minutes to block PKA .
- mRNA stability assays : Co-administer transcription inhibitors (e.g., actinomycin D) to determine if 6-Bnz-cAMP stabilizes bTREK-1 transcripts .
Q. How do cell type-specific differences impact 6-Bnz-cAMP’s mechanism of action?
Advanced Question
- HEK293 vs. AZF cells : In HEK293 cells transfected with bTREK-1, 6-Bnz-cAMP inhibition is partially PKA-dependent, whereas in AZF cells, PKA-independent dominance suggests tissue-specific expression of alternative cAMP effectors (e.g., undiscovered kinases or ATPases) .
Validation strategy : Perform RNA-seq on AZF and HEK293 cells to identify differentially expressed cAMP-binding proteins .
Properties
IUPAC Name |
sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N5O7P.Na/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24);/q;+1/p-1/t10-,12-,13-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYGSKQRPXISIB-FKVBDRBCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5NaO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.